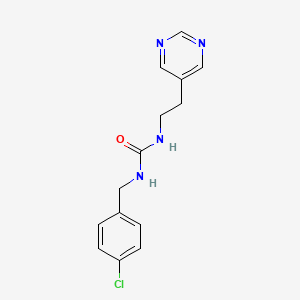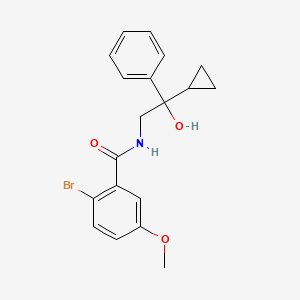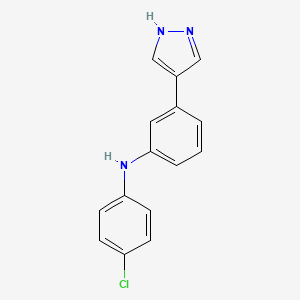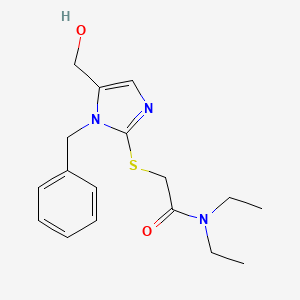
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential biological applications. This compound is commonly referred to as CB-1158 and is a small molecule inhibitor of the enzyme arginase. Arginase is a key enzyme involved in the metabolism of the amino acid arginine, which is essential for the growth and proliferation of cancer cells. Inhibition of arginase has shown promising results in preclinical studies as a potential therapeutic strategy for cancer treatment.
科学的研究の応用
Degradation in Agricultural Environments
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea shows potential in the degradation of certain herbicides, like chlorimuron-ethyl, in agricultural environments. A study demonstrated that the fungus Aspergillus niger could survive in the presence of chlorimuron-ethyl and degrade it, suggesting a possible role in bioremediation and reducing phytotoxicity to crops (Sharma, Banerjee, & Choudhury, 2012).
Antioxidant Activity
Research has explored the synthesis of various derivatives, including pyrimidinyl ureas, and evaluated their antioxidant activities. This includes studies on compounds synthesized via reactions involving urea, which may include structures similar to 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea (George, Sabitha, Kumar, & Ravi, 2010).
Potential in Cancer Treatment
Pyrimidinyl ureas have shown potential in cancer treatment. For instance, NVP-BGJ398, a compound belonging to the N-aryl-N'-pyrimidin-4-yl ureas class, has demonstrated significant antitumor activity in bladder cancer models, highlighting its therapeutic potential (Guagnano et al., 2011).
Anticancer Activity and Molecular Docking Studies
Compounds structurally related to 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea have been synthesized and evaluated for their anticancer activities. These compounds have shown marked inhibition against various human cancer cell lines, demonstrating promising anticancer activity. Molecular docking studies further suggest the potential mechanism of action (Huang et al., 2020).
Herbicidal and Acaricidal Activity
Research on related pyrimidin-2-yl compounds has revealed some level of herbicidal activity, suggesting a potential use in agricultural weed control (Wang Li, 2007).
Nonlinear Optical (NLO) Properties
Studies on thiopyrimidine derivatives, which include compounds structurally similar to 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, have indicated significant potential in nonlinear optics (NLO) fields. This highlights their relevance in advanced optoelectronic applications (Hussain et al., 2020).
Antimicrobial Properties
Some pyrimidin-2-yl compounds have demonstrated antimicrobial activities, suggesting potential use in the development of new antimicrobial agents. This includes research on compounds with structural similarities to 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea (Azab, Youssef, & El-Bordany, 2013).
Synthesis and Reactivity Studies
Various studies have focused on the synthesis and reactivity of pyrimidinyl ureas, contributing to a better understanding of their chemical properties and potential applications in different fields (Yamanaka, Niitsuma, & Sakamoto, 1979).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-3-1-11(2-4-13)9-19-14(20)18-6-5-12-7-16-10-17-8-12/h1-4,7-8,10H,5-6,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCFQTWMAIAQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCC2=CN=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2417895.png)
![6-O-Ethyl 3-O-methyl 7,8-dihydro-5H-pyrido[4,3-c]pyridazine-3,6-dicarboxylate](/img/structure/B2417896.png)
![3-(furan-2-ylmethyl)-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2417901.png)



![2-(2,3-Dimethylphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2417907.png)
![2,3,5,6-Tetramethyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B2417909.png)
![5-Fluoro-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417911.png)

![3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2417915.png)
![Prop-2-enyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2417916.png)
